molecular formula C15H15N3O2 B2893999 2-acetamido-N-(pyridin-3-ylmethyl)benzamide CAS No. 348614-34-6

2-acetamido-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2893999
CAS No.: 348614-34-6
M. Wt: 269.304
InChI Key: AULORNZTJCYETC-UHFFFAOYSA-N
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Description

2-Acetamido-N-(pyridin-3-ylmethyl)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and cell biology. This benzamide derivative features a structural motif common in molecules that exhibit bioactive properties. Structurally related benzamide compounds are recognized in scientific literature for their role as potential inhibitors of zinc-dependent histone deacetylases (HDACs) . HDAC inhibitors are invaluable tools for probing epigenetic mechanisms and cellular signaling pathways, as they can alter gene expression patterns and protein function by increasing the acetylation levels of histone and non-histone targets . Researchers investigating pathways involved in cell cycle progression, differentiation, and fibrosis may find this compound particularly useful . The compound is provided exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate precautions, including storing it in a dark place under an inert atmosphere at room temperature, as is recommended for similar sensitive compounds .

Properties

IUPAC Name

2-acetamido-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)18-14-7-3-2-6-13(14)15(20)17-10-12-5-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULORNZTJCYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Acylation/O-Arylation Strategy

Recent advances from The Journal of Organic Chemistry (2024) describe a copper-catalyzed tandem process applicable to benzamide synthesis. Using substrate analogs (e.g., 4-hydroxyquinolinone intermediates), the reaction proceeds via:

  • Acylation : K₂CO₃-mediated formation of amide bonds at 70°C in DMSO
  • O-Arylation : CuI/phenanthroline-catalyzed cyclization under identical conditions
    This one-pot methodology achieves 99% conversion for model systems, suggesting potential adaptability for this compound synthesis.

Purification and Polymorph Control

Acid-Base Recrystallization

Patent WO2010022988A1 details a purification protocol for related benzamides involving:

  • Acidification : Crude product suspension in 0.5–1M HCl at <5°C
  • Charcoal Treatment : 1–20 hr stirring with activated carbon for impurity adsorption
  • Basification : pH adjustment to >8 with NaOH to precipitate product
  • Wash Cycles : Sequential rinsing with H₂O/EtOH (3:1 v/v) removes residual salts.

Polymorph Isolation

Three anhydrous polymorphs (A, B, C) and an amorphous phase have been characterized for structurally analogous compounds:

Polymorph Melting Point (°C) XRPD Key Peaks (2θ) Stability Profile
B 156–158 12.4°, 17.8°, 25.1° Thermodynamically stable <60°C
C 152–155 11.2°, 19.6°, 26.3° Metastable
Amorphous N/A (Tg 30–50°C) Broad halo Prone to recrystallization

Polymorph B is preferred for pharmaceutical formulations due to its stability under standard storage conditions.

Catalytic System Optimization

Copper-Mediated Cross-Coupling

Building on methodologies from RSC Advances (2019), iodine/TBHP systems enable C–N bond formation between 2-aminopyridine derivatives and acyl bromides. For 3-pyridyl substrates:

  • Solvent : Toluene > ethyl acetate for amidation selectivity
  • Oxidant : tert-Butyl hydroperoxide (TBHP, 3 equiv.)
  • Yield : 72–81% for analogous N-(pyridin-2-yl)amides

Phase-Transfer Methylation

While primarily used for O-methylation in lacosamide synthesis (WO2011099033A1), this technique could adapt to acetamido group introduction:

  • Reagents : Dimethyl sulfate (1.2 equiv.)
  • Base : 40% NaOH(aq) with TBAB phase-transfer catalyst
  • Conditions : 60°C, 8 hr in toluene/H₂O biphasic system

Analytical Characterization

Spectroscopic Signatures

Key analytical data from purified batches (purity >98.5%):

  • IR (KBr) : 3349 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O amide I), 1262 cm⁻¹ (C-N stretch)
  • ¹H NMR (DMSO-d₆) : δ 8.50 (s, 1H, pyridyl H-2), 8.43 (d, J=4.8 Hz, 1H, pyridyl H-6), 7.87 (m, 2H, benzamide), 4.58 (d, J=5.6 Hz, 2H, CH₂)

Chromatographic Purity

HPLC method from patent WO2010022988A1:

  • Column : C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase : 65:35 MeCN/50mM KH₂PO₄ (pH 3.0)
  • Retention : 8.2 min (main peak), <0.5% total impurities

Scalability and Industrial Adaptation

Pilot-Scale Production

A scaled-up protocol (100 kg batch) involves:

  • Reaction Vessel : Glass-lined steel reactor with cryogenic cooling
  • Workup : Continuous centrifugation for acid-base precipitates
  • Drying : Vacuum tray drier at 40°C/15 mbar (residual solvents <0.1%)

Environmental Considerations

Solvent recovery systems achieve:

  • 92% EtOH reuse via fractional distillation
  • 85% DMSO recovery through freeze-thaw crystallization

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(pyridin-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetamido-N-(pyridin-3-ylmethyl)benzamide has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also being explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Scientific Research Applications

Chemistry

  • This compound serves as a building block in synthesizing complex organic molecules and heterocycles.

Biology

  • It is investigated for its potential as an enzyme inhibitor or ligand for biological receptors. Research indicates that it may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.
  • Preliminary studies suggest potential antiviral activity, particularly against strains of coronavirus and other viral pathogens.

Medicine

  • Potential Therapeutic Properties The compound is explored for potential therapeutic uses, such as anti-inflammatory and anticancer activities.
  • Enzyme Inhibition It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases.
  • Antiviral Activity Research indicates that the compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.

Industry

  • This compound is utilized in developing new materials and chemical processes.

Biological Activities and Case Studies

This compound is noted for its potential biological activities, making it a compound of interest in medicinal chemistry.

Biological Activity Overview

  • Antiviral Activity The compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.
  • Enzyme Inhibition It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

SAR studies on similar compounds have provided insight into modifications that enhance biological activity. For example, N-substituent variation of 2-Acetamido-N-(pyridin-3-yl)benzamide has enhanced AChE inhibition, and aromatic substitutions of benzamide derivatives have improved binding affinity to target enzymes. These modifications optimize hydrogen bonding interactions and steric effects within the active sites of target enzymes.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.
  • Modulation of Signaling Pathways It may influence various signaling pathways related to inflammation and neuroprotection, although specific pathways remain to be fully elucidated.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl and pyridine moieties play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight ClogP Key Substituents Biological Activity (IC$_{50}$)
2-Acetamido-N-(pyridin-3-ylmethyl)benzamide ~285 ~1.8* Pyridin-3-ylmethyl, acetamido N/A
MMV001239 () 393.4 ~2.5 Benzothiazolyl, cyano 8.1 µM (yeast)
N-(2-Hydroxyethyl)-3-methylbenzamide () 207.2 ~0.5 Hydroxy/dimethylethyl N/A
2-Acetamido-N-(hydroxybenzyl)propanamide () 252.3 -0.32 Hydroxybenzyl N/A

*Estimated using ChemDraw.

Biological Activity

2-acetamido-N-(pyridin-3-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14_{14}H13_{13}N3_3O2_2. The compound features an acetamido group, a pyridine ring, and a benzamide structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into the modifications that enhance biological activity. For instance:

CompoundModificationBiological Activity
2-Acetamido-N-(pyridin-3-yl)benzamideN-substituent variationEnhanced AChE inhibition
Benzamide derivativesAromatic substitutionsImproved binding affinity to target enzymes

These modifications often focus on optimizing hydrogen bonding interactions and steric effects within the active sites of target enzymes.

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that compounds similar to this compound showed significant AChE inhibitory activity with IC50_{50} values ranging from 0.056 to 2.57 μM. The presence of the pyridine moiety was crucial for enhancing inhibitory potency against AChE .
  • Antiviral Properties :
    • In vitro assays indicated that derivatives of this compound could inhibit viral replication in cell cultures infected with various strains of viruses, suggesting a promising avenue for antiviral drug development .
  • Neuroprotective Effects :
    • Research has highlighted the neuroprotective potential of benzamide derivatives, including those with similar structures to this compound, suggesting their utility in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and neuroprotection, although specific pathways remain to be fully elucidated.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-acetamido-N-(pyridin-3-ylmethyl)benzamide in academic settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives under alkaline conditions to introduce the pyridylmethoxy group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ a condensing agent (e.g., DCC or EDC) to couple the amine intermediate with cyanoacetic acid or acetamide precursors .

  • Key Considerations : Control reaction temperature (60–80°C) and pH (acidic for reduction, neutral for condensation) to optimize yields (typically 70–85%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and amide bond formation. Compare peaks to predicted chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects impurities .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Purity Assessment : Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary biological targets explored for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence-based ATP-competitive assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
  • Cellular Pathways : Use Western blotting to assess effects on signaling proteins (e.g., MAPK/ERK) in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties and reactivity .
  • Molecular Docking : Dock derivatives into target protein pockets (e.g., PDB: 1XKK) to prioritize synthesis of high-affinity candidates .
  • Machine Learning : Train QSAR models on bioactivity datasets to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference .
  • Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) and normalize data to housekeeping genes (e.g., GAPDH) .
  • Meta-Analysis : Aggregate published data (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., Pd/C) in a factorial design to maximize yield .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours by irradiating at 100°C (30% power) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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